molecular formula C12H9BrClNO2 B14547751 2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol CAS No. 62204-88-0

2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol

Cat. No.: B14547751
CAS No.: 62204-88-0
M. Wt: 314.56 g/mol
InChI Key: UQSCIJNVINMIFY-UHFFFAOYSA-N
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Description

2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol is a chemical compound that features a brominated pyridine ring and a chlorinated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol typically involves the reaction of 5-bromo-6-methyl-2-hydroxypyridine with 5-chlorophenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., NaCl, NaBr) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and chlorinated phenol ring can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol is unique due to its combination of a brominated pyridine ring and a chlorinated phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research.

Properties

CAS No.

62204-88-0

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

2-(5-bromo-6-methylpyridin-2-yl)oxy-5-chlorophenol

InChI

InChI=1S/C12H9BrClNO2/c1-7-9(13)3-5-12(15-7)17-11-4-2-8(14)6-10(11)16/h2-6,16H,1H3

InChI Key

UQSCIJNVINMIFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Cl)O)Br

Origin of Product

United States

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